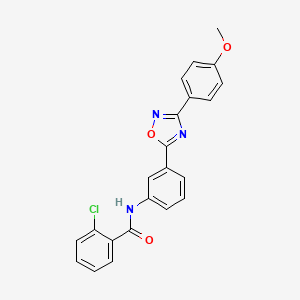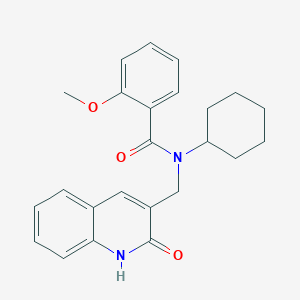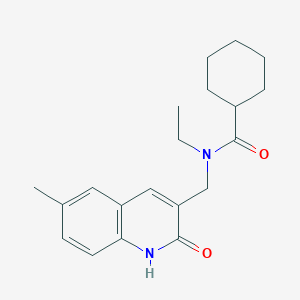
3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as OPA-15406, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide causes the accumulation of acetylated histones, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. This process ultimately results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to exhibit potent antitumor activity against different cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. In addition, 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for maintaining tissue homeostasis.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its potent antitumor activity, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and analgesic effects. However, one of the limitations of using 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its relatively low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research of 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in vivo. In addition, further studies are needed to determine the potential side effects of 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide and to identify any potential drug interactions. Finally, the potential applications of 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in other fields, such as neurobiology and immunology, should be explored.
In conclusion, 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions. Further research is needed to fully understand the potential applications of 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the condensation reaction of 3-methoxybenzoyl chloride with 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a base such as triethylamine. The resulting compound is then treated with benzoyl chloride to obtain the final product. This method has been optimized to yield high purity and high yield of 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide.
Scientific Research Applications
3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied for its potential applications in various fields of science. One of the significant applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent antitumor activity against different cancer cell lines. It has also been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-17-11-7-10-16(14-17)21(26)23-19-13-6-5-12-18(19)22-24-20(25-28-22)15-8-3-2-4-9-15/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKUXKVDGQKWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

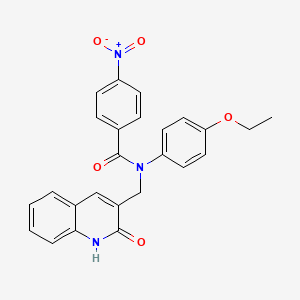

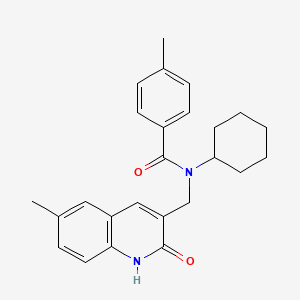
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720438.png)


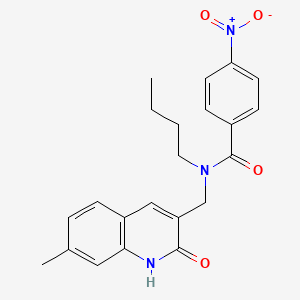


![3,4,5-triethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720482.png)
